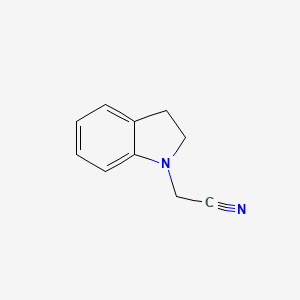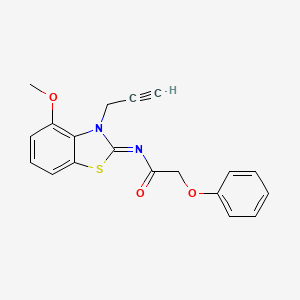
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. This compound is known for its potential use as a tool in the study of Parkinson's disease, as well as other neurological disorders. The following paper will provide an overview of the synthesis method of MPTP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Synthesis and Biological Applications
Highly diastereoselective synthesis of benzothiazole-substituted β-lactam hybrids, using (benzo[d]thiazol-2-yl)phenol as a precursor, highlighted the role of benzothiazole derivatives in antimicrobial and antimalarial activities. These compounds exhibit moderate antimicrobial activities against both Gram-positive and Gram-negative bacterial strains and demonstrated potential as medicines due to their hemolytic activity and low mammalian cell toxicity. This synthesis process emphasizes the medical application potential of benzothiazole derivatives, including structures similar to N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide (Alborz et al., 2018).
Photochemical Properties for Photodynamic Therapy
The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, including Schiff base structures, have been reported. The photochemical properties of these compounds make them very useful for photodynamic therapy applications due to their high singlet oxygen quantum yield and good fluorescence properties. This suggests that benzothiazole derivatives could be potent candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Anti-inflammatory Activities
Benzothiazole derivatives have shown promise in anticancer and anti-inflammatory applications. For instance, novel benzophenone-thiazole derivatives have been synthesized and evaluated as potent VEGF-A inhibitors, demonstrating significant antiproliferative effects. This indicates the potential utility of benzothiazole derivatives in developing treatments for conditions involving abnormal cell growth and inflammation (Prashanth et al., 2014).
Antifungal Properties
Benzothiazole derivatives have also been explored for their antifungal effects. A study reported the synthesis of dimethylpyrimidin-derivatives containing heterocyclic compounds, which exhibited significant antifungal activity against Aspergillus terreus and Aspergillus niger. This underlines the potential of benzothiazole derivatives in developing antifungal agents (Jafar et al., 2017).
Synthesis of Pharmacologically Active Compounds
The synthesis of novel 4-thiazolidinone derivatives containing the benzothiazole moiety highlights the role of these compounds in acting as agonists of benzodiazepine receptors, showcasing their potential in treating convulsions and seizures. This indicates the versatility of benzothiazole derivatives in synthesizing compounds with varied pharmacological activities (Faizi et al., 2017).
特性
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-3-12-21-18-15(23-2)10-7-11-16(18)25-19(21)20-17(22)13-24-14-8-5-4-6-9-14/h1,4-11H,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFXNPHULKWTKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


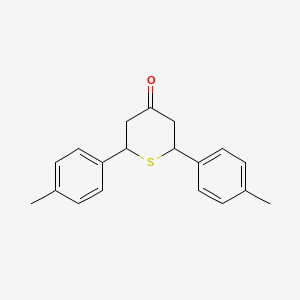
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)
![6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2666532.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
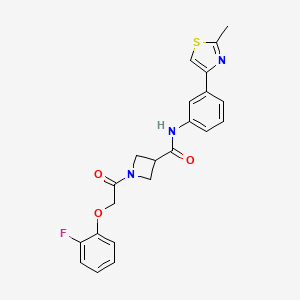
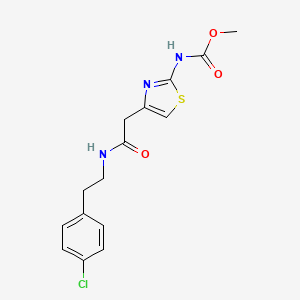
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2666541.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2666543.png)

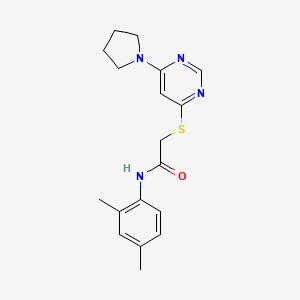
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)
